molecular formula C22H19N3O B5199411 4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide

4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide

Cat. No.: B5199411
M. Wt: 341.4 g/mol
InChI Key: OWEDGTRZGYMBTQ-UHFFFAOYSA-N
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Description

4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide is an organic compound with the molecular formula C22H19N3O This compound is characterized by the presence of a carbazole moiety linked to a benzamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 4-aminobenzamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:

  • Dissolve 9-ethylcarbazole-3-carbaldehyde and 4-aminobenzamide in a suitable solvent, such as ethanol.
  • Add a catalytic amount of acetic acid to the reaction mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with halogen or alkyl groups.

Scientific Research Applications

4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety, which exhibits strong fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can bind to specific proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of DNA replication and transcription, as well as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: A compound with a similar carbazole moiety but with an amino group instead of the benzamide group.

    9-Ethylcarbazol-3-ylamine: Another related compound with an amine group attached to the carbazole moiety.

Uniqueness

4-[(9-Ethylcarbazol-3-yl)methylideneamino]benzamide is unique due to the presence of both the carbazole and benzamide moieties, which confer distinct electronic and biological properties

Properties

IUPAC Name

4-[(9-ethylcarbazol-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-2-25-20-6-4-3-5-18(20)19-13-15(7-12-21(19)25)14-24-17-10-8-16(9-11-17)22(23)26/h3-14H,2H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEDGTRZGYMBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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